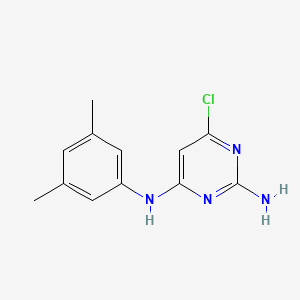

6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine

Description

6-Chloro-N⁴-(3,5-dimethylphenyl)pyrimidine-2,4-diamine is a pyrimidine-2,4-diamine derivative characterized by a chloro substituent at the 6-position of the pyrimidine ring and a 3,5-dimethylphenyl group at the N⁴-position. This structural motif is critical for its biological activity, particularly in enzyme inhibition. Pyrimidine-2,4-diamines are known for their versatility in medicinal chemistry, often targeting enzymes like Rho-associated kinase (ROCK) or dihydrofolate reductase (DHFR) due to their ability to mimic purine or pyrimidine bases in biological systems .

Properties

IUPAC Name |

6-chloro-4-N-(3,5-dimethylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-7-3-8(2)5-9(4-7)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWMAIOSFRYTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC(=N2)N)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the reaction of pyrimidine-2,4-diamine with copper(I) chloride to form 6-chloro-pyrimidine-2,4-diamine. This intermediate is then reacted with peracetic acid to yield 6-chloro-pyrimidine-2,4-diamine-3-oxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azaindole-1 (6-Chloro-N⁴-{3,5-Difluoro-4-[(3-Methyl-1H-Pyrrolo[2,3-b]Pyridin-4-yl)Oxy]Phenyl}Pyrimidine-2,4-Diamine)

- Key Differences : Azaindole-1 replaces the 3,5-dimethylphenyl group with a 3,5-difluoro-4-pyrrolopyridinyloxyphenyl moiety.

- Activity : It is a potent ROCK inhibitor (IC₅₀ < 10 nM) with vasodilatory effects in hypertension models, attributed to the electronegative fluorine atoms and extended aromatic system enhancing target binding .

- Selectivity : Demonstrates >100-fold selectivity over other kinases, a feature linked to its unique pyrrolopyridine substituent .

6-Chloro-N⁴-(3,5-Dichlorophenyl)Pyrimidine-2,4-Diamine

- Key Differences : Substitution of methyl groups with chlorine atoms at the 3,5-positions of the phenyl ring.

5-(3-(3,5-Dichlorophenoxy)Propyl)-6-Phenylpyrimidine-2,4-Diamine

- Key Differences: A 3-(3,5-dichlorophenoxy)propyl chain at the 5-position and a phenyl group at the 6-position.

- Activity : Exhibits antiplasmodial activity (IC₅₀ = 0.86 µM) by targeting Plasmodium falciparum DHFR. The 5-position substitution is critical for potency, as 6-substituted analogs (e.g., 6-chloro derivatives) show reduced activity (IC₅₀ = 4.46–83.45 µM) .

4-N-(3,5-Dichlorophenyl)-6-(Trifluoromethyl)Pyrimidine-2,4-Diamine

- Key Differences : A trifluoromethyl group at the 6-position and dichlorophenyl at N⁴.

- Activity: Inhibits S-adenosylmethionine decarboxylase (IC₅₀ = 180 µM), suggesting that bulkier substituents like trifluoromethyl may hinder binding compared to smaller chloro groups .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | 274.75 | ~3.2 | Low | 6-Cl, N⁴-3,5-dimethylphenyl |

| Azaindole-1 | 402.79 | ~4.1 | Very low | 6-Cl, N⁴-3,5-difluoro-pyrrolopyridinyl |

| 6-Chloro-N⁴-(3,5-dichlorophenyl) | 285.11 | ~3.8 | Moderate | 6-Cl, N⁴-3,5-dichlorophenyl |

| 5-(3-(3,5-Dichlorophenoxy)propyl) | 419.29 | ~4.5 | Low | 5-alkyl chain, 6-phenyl |

- Solubility : The target compound’s lower molecular weight and absence of polar groups (e.g., morpholine in ) may limit solubility, necessitating formulation optimization .

Biological Activity

6-Chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN5

- Molecular Weight : 239.69 g/mol

- CAS Number : 1007-11-0

The structure of this compound can be represented as follows:

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators .

- Anticancer Activity : Studies demonstrate that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators .

- Receptor Interaction : It has been reported to interact with various receptors, including those involved in immune response modulation, thus potentially influencing IgE and IgG signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels upon administration of the compound at doses ranging from 10 to 50 mg/kg .

Case Study 2: Anticancer Efficacy

In vitro studies using breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with concentrations as low as 5 µM . The mechanism was attributed to the activation of caspase-3 and caspase-9 pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption characteristics with an oral bioavailability estimated at approximately 31.8% following administration . The compound exhibits a half-life greater than 12 hours, indicating potential for sustained therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-chloro-N⁴-(3,5-dimethylphenyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,5-dimethylaniline and a chlorinated pyrimidine precursor (e.g., 2,4-dichloropyrimidine). Key steps include:

- Condensation : Use sodium methoxide as a base to facilitate substitution at the pyrimidine’s 4-position .

- Temperature Control : Maintain 60–80°C to balance reactivity and minimize side-product formation.

- Purification : Recrystallization or column chromatography improves purity. Industrial-scale optimization may involve continuous flow reactors for enhanced efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine ring and aryl group. Aromatic protons in the 3,5-dimethylphenyl moiety appear as distinct singlets (~6.7–7.2 ppm) .

- HPLC-MS : Assess purity and verify molecular weight (C₁₂H₁₄ClN₄; theoretical MW 264.72 g/mol). Use a C18 column with acetonitrile/water gradients .

- XRD : Resolve crystal structure to validate regiochemistry (if crystalline) .

Q. What initial biological screening assays are appropriate to evaluate its potential as an enzyme inhibitor?

- Methodological Answer :

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values to known inhibitors .

- Docking Studies : Preliminary computational modeling (AutoDock Vina) predicts binding affinity to kinase ATP-binding pockets .

Advanced Research Questions

Q. How can researchers address by-product formation during synthesis, such as di-substituted pyrimidine derivatives?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates. Adjust stoichiometry (limit 3,5-dimethylaniline to 1.1 equivalents) to favor mono-substitution.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity by stabilizing transition states .

- Microwave-Assisted Synthesis : Reduces reaction time, minimizing side reactions .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Control variables like ATP concentration (fixed at 10 µM for kinase assays) and buffer pH (7.4 ± 0.1).

- Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .

- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding kinetics .

Q. What computational strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to study conformational stability in kinase binding pockets.

- QSAR Modeling : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to predict activity against related targets .

- Network Pharmacology : Integrate omics data (STRING DB) to identify off-target interactions .

Data Analysis & Experimental Design

Q. How to design dose-response studies to distinguish between cytotoxic and cytostatic effects in cancer cell lines?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM (log-scale increments) over 72 hours.

- Endpoint Assays : Combine MTT (viability) with EdU incorporation (proliferation). Use synergy analysis (CompuSyn) if combined with standard chemotherapeutics .

Q. What statistical approaches are robust for analyzing heterogeneous data from high-throughput screens?

- Methodological Answer :

- Z’-Factor Validation : Ensure Z’ > 0.5 for assay quality.

- Machine Learning : Apply random forest models to prioritize hits based on multiple readouts (e.g., potency, solubility) .

Safety & Handling

Q. What precautions are critical for safe handling and waste disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.